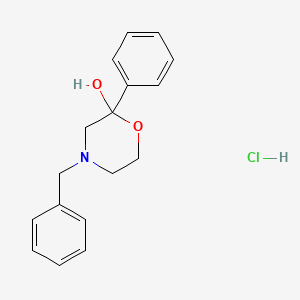
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride is a chemical compound with the molecular formula C17H19NO2·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of phenyl and phenylmethyl groups attached to the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride typically involves the reaction of morpholine with benzyl chloride and phenylmagnesium bromide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:
Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and phenylmethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or phenylmethyl derivatives.
Scientific Research Applications
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-: The base form without the hydrochloride salt.
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, acetate: A similar compound with an acetate salt instead of hydrochloride.
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, sulfate: A similar compound with a sulfate salt.
Uniqueness
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride is unique due to its specific combination of phenyl and phenylmethyl groups attached to the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
851012-14-1 |
|---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
4-benzyl-2-phenylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c19-17(16-9-5-2-6-10-16)14-18(11-12-20-17)13-15-7-3-1-4-8-15;/h1-10,19H,11-14H2;1H |
InChI Key |
DWACTEGUENLWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















